![molecular formula C9H13N3 B1457638 4-甲基-1H,2H,3H,4H,5H-吡啶并[2,3-e][1,4]二氮杂卓 CAS No. 1184637-59-9](/img/structure/B1457638.png)
4-甲基-1H,2H,3H,4H,5H-吡啶并[2,3-e][1,4]二氮杂卓
描述
4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
细胞毒活性
该化合物已被发现具有有希望的细胞毒活性。在一项研究中,合成了一系列 32 种新的 4-乙基-1H-苯并[b][1,4]二氮杂卓-2(3H)-酮,并使用两种人类肿瘤细胞系进行研究,即:人类乳腺腺癌 (MCF-7) 和人类结直肠癌 (HCT-116)。 结果表明其具有有希望的细胞毒活性 .
抗癌剂
该化合物具有作为抗癌剂的潜力。 在一项研究中,最优构象的均方根偏差 (RMSD) 值保持在相关晶体构象的 1Å 以内,并使用极性氢原子和 CHARMm 力场对 3EFJ 的晶体结构进行了优化 .
抗菌剂
该化合物具有作为抗菌剂的潜力。 发现了一种新的参与 dTMP 从头合成的胸腺嘧啶合成酶 (TS) 类,称为黄素依赖性胸腺嘧啶合成酶 (FDTS),它由 thyX 基因编码;FDTS 仅存在于 30% 的原核生物病原体中,而不存在于人类病原体中,这使其成为开发新型抗菌剂的有吸引力的靶点 .
DNA 复制和修复
该化合物在 DNA 复制和修复中具有潜在的应用。这些酶的活性对于细菌 DNA 的复制和修复至关重要。 2'-脱氧尿苷-5'-单磷酸 (dUMP) 到 2'-脱氧胸腺嘧啶-5'-单磷酸 (dTMP) 的还原甲基化是由叶酸代谢的三种偶联酶催化的 .
作用机制
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against various cell lines .
属性
IUPAC Name |
4-methyl-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-6-5-11-9-8(7-12)3-2-4-10-9/h2-4H,5-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOGRSKWGKSPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C(C1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



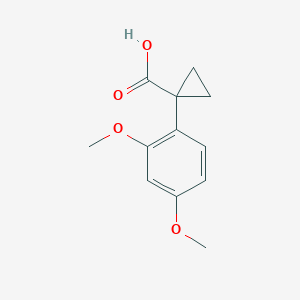
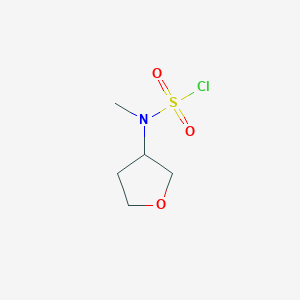
![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
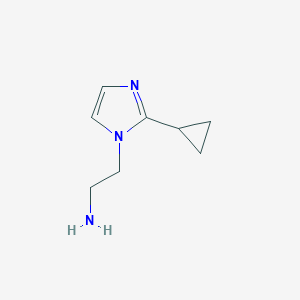


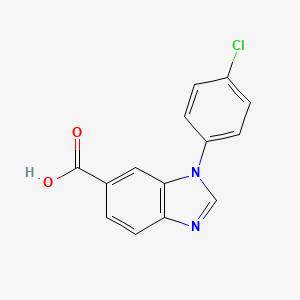
![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)
![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)

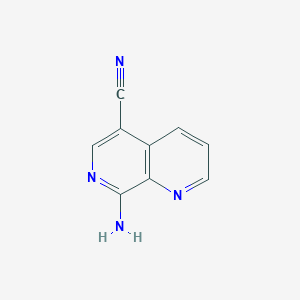
![2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1457577.png)
![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)
